(E)-N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
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Overview
Description
(E)-N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group This compound features a fluorophenyl group, a methoxyphenyl group, and a phenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, 4-methoxybenzaldehyde, and benzaldehyde.
Condensation Reaction: The first step involves the condensation of 2-fluoroaniline with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Aldol Condensation: The intermediate Schiff base undergoes an aldol condensation with benzaldehyde in the presence of a base, such as potassium hydroxide, to form the desired this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or nucleophilic substitution products.
Scientific Research Applications
(E)-N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
- (E)-N-(2-bromophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
- (E)-N-(2-iodophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Uniqueness
(E)-N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO2/c1-26-18-13-11-16(12-14-18)15-19(17-7-3-2-4-8-17)22(25)24-21-10-6-5-9-20(21)23/h2-15H,1H3,(H,24,25)/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUSVIDHPPLARY-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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